molecular formula C5H9NO2S B12583114 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide CAS No. 291514-10-8

2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide

Cat. No.: B12583114
CAS No.: 291514-10-8
M. Wt: 147.20 g/mol
InChI Key: UJIRYFAYMGRRTB-UHFFFAOYSA-N
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Description

2-Thia-1-azabicyclo[410]heptane, 2,2-dioxide is a chemical compound characterized by a bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives .

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, radical initiators, and various oxidizing agents. The conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.

Major Products

The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in diverse chemical transformations.

Scientific Research Applications

2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide is unique due to the presence of both sulfur and nitrogen in its bicyclic structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.

Properties

CAS No.

291514-10-8

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2λ6-thia-1-azabicyclo[4.1.0]heptane 2,2-dioxide

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-1-2-5-4-6(5)9/h5H,1-4H2

InChI Key

UJIRYFAYMGRRTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN2S(=O)(=O)C1

Origin of Product

United States

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